molecular formula C17H19Cl2NO B5156489 N-(2,5-dichlorophenyl)adamantane-1-carboxamide

N-(2,5-dichlorophenyl)adamantane-1-carboxamide

Cat. No.: B5156489
M. Wt: 324.2 g/mol
InChI Key: KAIWDVPPKGHJEH-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework This particular compound is characterized by the presence of a 2,5-dichlorophenyl group attached to the adamantane core via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2,5-dichloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: N-(2,5-dichlorophenyl)adamantane-1-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-dichlorophenyl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)adamantane-1-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal applications, the compound may inhibit viral replication or induce apoptosis in cancer cells by interfering with key enzymes or signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)adamantane-1-carboxamide
  • N-(3,5-dichlorophenyl)adamantane-1-carboxamide
  • N-(2,5-dichlorophenyl)adamantane-1-carboxylic acid

Uniqueness

N-(2,5-dichlorophenyl)adamantane-1-carboxamide is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c18-13-1-2-14(19)15(6-13)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWDVPPKGHJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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